molecular formula C9H12ClN3 B11899426 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B11899426
M. Wt: 197.66 g/mol
InChI Key: DVMMETFHTYEDHM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrrolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable pyrimidine derivative, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine hydrochloride
  • 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
  • 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is unique due to its specific cyclopropyl and pyrrolo[3,4-d]pyrimidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;/h4,6,10H,1-3,5H2;1H

InChI Key

DVMMETFHTYEDHM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2.Cl

Origin of Product

United States

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